
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl sulfurochloridoite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl sulfurochloridoite is a fluorinated organic compound known for its unique properties, including high thermal stability and low surface energy. These characteristics make it valuable in various industrial and scientific applications, particularly in the fields of surface coatings and nanomaterials.
Preparation Methods
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl sulfurochloridoite typically involves the reaction of heptyl sulfurochloridoite with fluorinating agents. Common fluorinating agents include sulfur tetrafluoride and trifluoromethyl hypofluorite. The reaction conditions often require controlled temperatures and pressures to ensure the desired product’s purity and yield .
Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. Purification steps, such as distillation or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl sulfurochloridoite undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulfur-containing compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl sulfurochloridoite has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of fluorinated polymers and surfactants, which are essential in creating materials with low surface energy and high chemical resistance.
Biology: The compound’s unique properties make it useful in the development of bio-compatible coatings for medical devices and implants.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its stability and reactivity can be harnessed to improve the efficacy of therapeutic agents.
Industry: It is employed in the production of high-performance lubricants and surface treatments for electronic components
Mechanism of Action
The mechanism by which 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl sulfurochloridoite exerts its effects involves its interaction with molecular targets through its fluorinated alkyl chain. This interaction can alter the surface properties of materials, leading to enhanced hydrophobicity and chemical resistance. The pathways involved include the formation of stable fluorinated layers on surfaces, which can prevent corrosion and improve material longevity .
Comparison with Similar Compounds
Compared to other fluorinated compounds, 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl sulfurochloridoite stands out due to its specific combination of thermal stability and low surface energy. Similar compounds include:
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Used in surface functionalization and nanomaterial synthesis.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate: Utilized in the preparation of hybrid fluorous monolithic columns for nano-liquid chromatography.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyloxirane: Known for its use in the synthesis of highly conductive composites.
These compounds share similar fluorinated structures but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.
Properties
CAS No. |
254756-56-4 |
|---|---|
Molecular Formula |
C7H3ClF12O2S |
Molecular Weight |
414.60 g/mol |
IUPAC Name |
7-chlorosulfinyloxy-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane |
InChI |
InChI=1S/C7H3ClF12O2S/c8-23(21)22-1-3(11,12)5(15,16)7(19,20)6(17,18)4(13,14)2(9)10/h2H,1H2 |
InChI Key |
OQKPPQMMKGXKDK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OS(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


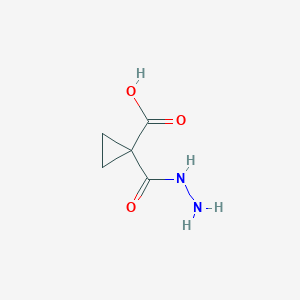

![Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene-](/img/structure/B14250647.png)
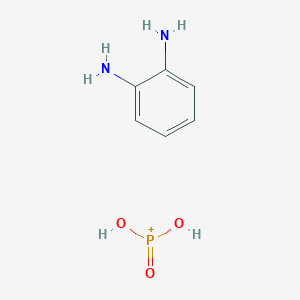
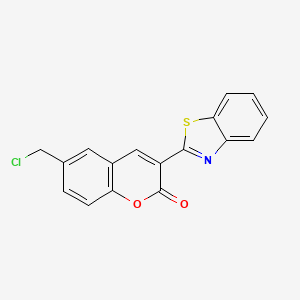
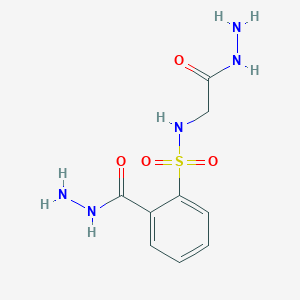

![4-{1-[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]ethyl}benzoic acid](/img/structure/B14250675.png)
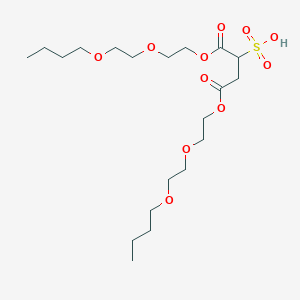
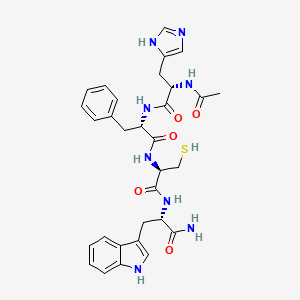
![Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)-](/img/structure/B14250696.png)
![1H-Imidazole, 4,5-dihydro-2-[4-[5-(4-methoxyphenyl)-2-furanyl]phenyl]-](/img/structure/B14250723.png)
![8-Methylpyrano[2,3-a]carbazol-2(11H)-one](/img/structure/B14250726.png)
![4-Methyl-3-[(6-methyl-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B14250727.png)
